molecular formula C10H7BrN2O2 B3034124 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-85-4

1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3034124
CAS RN: 138907-85-4
M. Wt: 267.08 g/mol
InChI Key: GOJGAUFDFLULIK-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-bromo-1H-pyrazole-4-carboxylic acid, is an important organic compound used in many scientific research applications. It is a substituted pyrazole carboxylic acid derivative, with a bromine atom attached to the phenyl ring. The compound has been extensively studied for its biological activities, and is widely used in the synthesis of other compounds.

Scientific Research Applications

Mechanism of Action

Target of Action

Bromophenyl compounds are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions.

Mode of Action

The mode of action of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is likely to involve its interaction with its targets through electrophilic aromatic substitution . In the context of Suzuki-Miyaura coupling, the compound may undergo oxidative addition with palladium, forming a new Pd-C bond .

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . This suggests that it may influence pathways involving carbon-carbon bond formation.

Result of Action

The compound’s participation in suzuki-miyaura coupling suggests that it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive species.

properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJGAUFDFLULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242040
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

138907-85-4
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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